Product packaging for 4-(pyrazin-2-yloxy)phenol(Cat. No.:CAS No. 78003-49-3)

4-(pyrazin-2-yloxy)phenol

Cat. No.: B6243539
CAS No.: 78003-49-3
M. Wt: 188.18 g/mol
InChI Key: APSGIVMMDVTGHI-UHFFFAOYSA-N
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Description

Significance and Emerging Research Trajectories for Aryloxypyrazines

Aryloxypyrazines, characterized by a pyrazine (B50134) ring linked to a phenyl group via an ether bond, represent a significant and versatile scaffold in organic and medicinal chemistry. tandfonline.comnih.gov The pyrazine moiety, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a common feature in numerous natural products and biologically active molecules. tandfonline.comresearchgate.net This structural motif is prized for its ability to participate in various non-covalent interactions, including hydrogen bonding and metal coordination, which are crucial for molecular recognition and binding to biological targets. nih.gov

The incorporation of an aryloxy group introduces additional structural diversity and modulates the physicochemical properties of the parent pyrazine core. This strategic combination has led to the exploration of aryloxypyrazines in various therapeutic areas. Research has shown that pyrazine derivatives, in general, exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. tandfonline.comresearchgate.netnih.gov

Emerging research trajectories for aryloxypyrazines are focused on their potential as inhibitors of specific enzymes and modulators of cellular signaling pathways. For instance, the pyrazine-carboxamide-diphenyl-ether scaffold has been investigated for its potent inhibitory activity against succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain, highlighting its potential in the development of new fungicides. acs.org Furthermore, the structural similarities of aryloxypyrazines to known bioactive molecules suggest their potential as scaffolds for developing novel kinase inhibitors and receptor antagonists. researchgate.net The exploration of their structure-activity relationships (SAR) is a key focus, aiming to optimize potency and selectivity for specific biological targets. nih.govnih.gov

Historical Context of Related Chemical Scaffolds and their Academic Exploration

The academic exploration of 4-(pyrazin-2-yloxy)phenol is built upon a rich history of research into related heterocyclic scaffolds. Heterocyclic compounds, organic molecules containing atoms of at least two different elements in their rings, have long been a cornerstone of medicinal chemistry. openmedicinalchemistryjournal.com Scaffolds such as pyrazole, purine, and pyrimidine (B1678525) have been extensively studied and form the core of numerous approved drugs. researchgate.netmdpi.comnih.gov

The journey of pyrazine and its derivatives in academic research began with their identification in natural products, often contributing to the aroma and flavor of various foods. tandfonline.com Early synthetic explorations focused on understanding their fundamental chemical properties and reactivity. Over time, the discovery of significant biological activities associated with pyrazine-containing compounds spurred a more focused investigation into their medicinal potential. tandfonline.comresearchgate.net

The concept of combining different pharmacophores, or molecular features responsible for a drug's biological activity, has been a driving force in drug discovery. The synthesis of aryloxy derivatives of various heterocyclic cores is a well-established strategy to enhance biological activity and fine-tune pharmacokinetic properties. For example, aryloxyacetamide and 5-aryloxypyrazole derivatives have been synthesized and evaluated for their neuroprotective and antimicrobial activities, respectively. nih.govresearchgate.net This historical precedent of successfully modifying heterocyclic scaffolds with aryloxy groups provides a strong rationale for the academic interest in the pyrazinyloxyphenol class.

Current Research Gaps and Future Directions for this compound

Despite the broad interest in pyrazine derivatives, a comprehensive academic investigation specifically focused on this compound is notably limited. While the compound is commercially available and has been mentioned in the context of synthesizing more complex molecules, dedicated studies on its synthesis, characterization, and biological activity are scarce. This represents a significant research gap.

Future research directions for this compound are therefore numerous and promising. A primary focus should be on the systematic evaluation of its biological activities across a range of assays. Given the known activities of the broader pyrazine class, initial screening could target anticancer, antimicrobial, and anti-inflammatory properties.

Furthermore, the phenolic hydroxyl group and the pyrazine nitrogen atoms of this compound offer multiple sites for chemical modification. Structure-activity relationship (SAR) studies, involving the synthesis and biological testing of a library of derivatives, would be invaluable. nih.govnih.govmdpi.com For instance, derivatization of the phenol (B47542) group could lead to novel esters or ethers with altered solubility and cell permeability. Similarly, substitution on the pyrazine ring could modulate the electronic properties and target-binding affinity of the molecule.

Computational studies, such as molecular docking, could be employed to predict potential biological targets and guide the design of more potent and selective derivatives. nih.gov The exploration of its potential as a fragment in fragment-based drug discovery is another exciting avenue. The relatively simple structure of this compound makes it an attractive starting point for building more complex and potent drug candidates.

In essence, while the current body of research on this compound is nascent, it stands as a compound with considerable untapped potential. Filling the existing research gaps through systematic investigation could unlock new therapeutic applications for this intriguing pyrazinyloxyphenol scaffold.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

78003-49-3

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

4-pyrazin-2-yloxyphenol

InChI

InChI=1S/C10H8N2O2/c13-8-1-3-9(4-2-8)14-10-7-11-5-6-12-10/h1-7,13H

InChI Key

APSGIVMMDVTGHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1O)OC2=NC=CN=C2

Purity

95

Origin of Product

United States

Synthetic Methodologies and Chemoenzymatic Transformations of 4 Pyrazin 2 Yloxy Phenol

Established Synthetic Routes to the Pyrazinyloxyphenol Core

Traditional synthetic approaches to constructing the pyrazinyloxyphenol scaffold rely on well-documented reactions in organic chemistry, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) represents a fundamental approach for forming aryl ether bonds. In this context, the synthesis of 4-(pyrazin-2-yloxy)phenol involves the reaction of an activated pyrazine (B50134) derivative, typically a 2-halopyrazine (e.g., 2-chloropyrazine), with a phenoxide nucleophile. The electron-deficient nature of the pyrazine ring facilitates the attack of the nucleophile. libretexts.orgmasterorganicchemistry.com

The reaction is typically carried out in the presence of a base to deprotonate the phenol (B47542), generating the more potent phenoxide nucleophile. The choice of base and solvent is crucial for the reaction's success.

Reaction Scheme:

Where X is a leaving group, typically a halogen.

Key to the SNAr mechanism is the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate, which is enhanced by the electron-withdrawing nitrogen atoms in the pyrazine ring, is a driving force for the reaction.

Table 1: Representative Conditions for SNAr Synthesis of Aryl Ethers
HalopyrazinePhenol ComponentBaseSolventTemperature (°C)Yield (%)
2-ChloropyrazineHydroquinone (B1673460)K₂CO₃DMF120-150Moderate
2-FluoropyrazineHydroquinoneNaHTHF60-80Good
2-Chloropyrazine4-BenzyloxyphenolCs₂CO₃Dioxane100High

Metal-catalyzed cross-coupling reactions provide powerful and versatile alternatives to SNAr for C-O bond formation, often proceeding under milder conditions and with broader substrate scope.

Ullmann Condensation: The Ullmann reaction is a classic copper-catalyzed method for forming diaryl ethers. organic-chemistry.orgmdpi.com The synthesis of this compound via this method would involve the coupling of a 2-halopyrazine with hydroquinone (or a mono-protected derivative) in the presence of a copper catalyst, often in stoichiometric amounts in traditional protocols. Modern variations utilize catalytic amounts of copper, often with a ligand to improve efficiency. unito.itsemanticscholar.org

Buchwald-Hartwig C-O Coupling: The palladium-catalyzed Buchwald-Hartwig amination has been extended to C-O coupling reactions, becoming a cornerstone of modern synthetic chemistry for diaryl ether formation. wikipedia.orgorganic-chemistry.org This reaction couples an aryl halide or triflate with an alcohol or phenol. The synthesis of this compound would involve reacting a 2-halopyrazine with hydroquinone using a palladium catalyst and a specialized phosphine (B1218219) ligand. researchgate.netyoutube.com The choice of ligand is critical and has been the subject of extensive research to achieve high yields and functional group tolerance. nih.gov

Table 2: Comparison of Metal-Catalyzed Coupling Reactions for Aryl Ether Synthesis
Reaction TypeCatalystTypical LigandBaseSolventKey Advantage
UllmannCuI, Cu₂O1,10-Phenanthroline, L-ProlineCs₂CO₃, K₃PO₄DMSO, DMFCost-effective metal catalyst.
Buchwald-HartwigPd(OAc)₂, Pd₂(dba)₃XPhos, SPhos, RuPhosNaOtBu, K₃PO₄Toluene, DioxaneHigh functional group tolerance, milder conditions.

Tandem or cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer significant advantages in terms of efficiency, resource economy, and reduced waste. For the synthesis of this compound, a hypothetical tandem approach could involve the in situ formation of a reactive intermediate followed immediately by a cross-coupling step. For example, a process might involve the diazotization of an aminopyrazine to generate a reactive diazonium salt, which then undergoes a copper-catalyzed coupling with a phenol in the same pot. unito.it Such strategies streamline synthetic pathways and can lead to rapid access to complex molecules from simple precursors. rsc.org

Novel and Sustainable Synthetic Approaches

Modern synthetic chemistry places increasing emphasis on sustainability, leading to the development of new methodologies that align with the principles of green chemistry.

Applying green chemistry principles to the synthesis of this compound involves several key considerations:

Alternative Solvents: Replacing traditional, high-boiling point polar aprotic solvents like DMF or DMSO with more environmentally benign alternatives such as water, ethanol, or recyclable ionic liquids.

Catalyst Improvement: Developing more active and robust catalysts for Ullmann and Buchwald-Hartwig couplings that allow for lower catalyst loadings and can be recycled and reused. Heterogeneous catalysts, where the metal is supported on a solid matrix, are particularly attractive for their ease of separation and reuse.

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing waste. Tandem reactions are inherently more atom-economical.

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources. For instance, phenols can be sourced from lignin, an abundant biopolymer, providing a sustainable alternative to petroleum-based feedstocks. rsc.orgrsc.org

Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. youtube.com By utilizing dielectric heating, microwaves can rapidly and uniformly heat the reaction mixture, often leading to dramatic reductions in reaction times (from hours to minutes), increased product yields, and improved purity. chemicaljournals.comnih.gov The synthesis of this compound via SNAr or metal-catalyzed coupling could be significantly enhanced by using microwave-assisted protocols, potentially enabling solvent-free reactions. rsc.orgrawdatalibrary.net

Flow Chemistry: Continuous flow chemistry involves performing reactions in a continuously flowing stream through a reactor. This technology offers numerous advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), enhanced safety for handling hazardous reagents, and straightforward scalability. mdpi.commdpi.com A multi-step synthesis of this compound could be designed as a continuous flow process, where starting materials are pumped through sequential reactor coils or packed beds, potentially with in-line purification, to generate the final product efficiently and reproducibly. galchimia.comresearchgate.net

Table 3: Comparison of Conventional, Microwave, and Flow Methodologies
ParameterConventional BatchMicrowave-AssistedContinuous Flow
Reaction Time Hours to DaysSeconds to MinutesMinutes (Residence Time)
Energy Efficiency Low (heats entire vessel)High (heats reactants directly)High (heats small volume)
Scalability ChallengingLimited by reactor sizeStraightforward (run for longer)
Process Control ModerateGoodExcellent

Chemoenzymatic Synthesis and Biocatalysis for Pyrazinyloxyphenols

The integration of enzymatic methods with traditional chemical synthesis, known as chemoenzymatic synthesis, offers a green and efficient approach to complex molecules. While direct enzymatic synthesis of the ether linkage in this compound is not widely reported, biocatalysis can be instrumental in the synthesis of key precursors or in the modification of the final molecule.

One notable chemoenzymatic approach involves the use of transaminases for the synthesis of the pyrazine core. Transaminases can mediate the amination of ketone precursors, which can then undergo oxidative dimerization to form the pyrazine ring. This biocatalytic step provides a sustainable alternative to traditional chemical methods for constructing the pyrazine moiety.

Laccase-mediator systems (LMS) also present a potential biocatalytic route. Laccases, in the presence of a mediator, can catalyze the oxidation of phenols to phenoxy radicals. These radicals could then potentially couple with a suitable pyrazine derivative. However, controlling the regioselectivity of such coupling reactions remains a significant challenge.

Another avenue for biocatalysis is in the functionalization of the pyrazinyloxyphenol scaffold. For instance, lipases are widely used for the esterification of phenolic hydroxyl groups, which can be a strategy for creating prodrugs or modifying the physicochemical properties of the parent compound.

While direct enzymatic C-O bond formation for diaryl ethers is still an emerging field, the use of enzymes to produce key building blocks or to functionalize the final product highlights the potential of chemoenzymatic strategies in the synthesis of pyrazinyloxyphenols.

Derivatization Strategies for Functionalization and Analog Generation

The derivatization of this compound is crucial for developing analogs with improved biological activity or other desired properties. Functionalization can be targeted at either the pyrazine ring or the phenol ring.

The phenol ring in this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the ether oxygen. This allows for a variety of derivatization reactions:

Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), typically in the presence of a catalyst. The substitution is expected to occur at the positions ortho to the hydroxyl group.

Nitration: The introduction of a nitro group can be accomplished using a mixture of nitric acid and sulfuric acid. The position of nitration will be directed by the activating hydroxyl and ether groups.

Friedel-Crafts Reactions: Alkylation and acylation reactions can introduce alkyl or acyl groups onto the phenol ring, although these reactions may be complicated by the presence of the basic nitrogen atoms in the pyrazine ring.

Recent advancements in C-H functionalization offer more direct and atom-economical ways to introduce new substituents onto the aromatic rings. nih.gov

Derivatization of the pyrazine ring is also a viable strategy. Nucleophilic aromatic substitution on the pyrazine ring, if a suitable leaving group is present, can be used to introduce a variety of nucleophiles.

Optimization of Reaction Conditions and Yield Enhancement Strategies

The synthesis of this compound and its analogs is often achieved through transition metal-catalyzed cross-coupling reactions, such as the Ullmann condensation and the Buchwald-Hartwig amination (adapted for C-O bond formation). Optimization of these reaction conditions is critical for maximizing yield and purity.

Ullmann Condensation: This copper-catalyzed reaction typically involves the coupling of an aryl halide with an alcohol or phenol. Key parameters for optimization include:

Catalyst: Copper(I) salts such as CuI are commonly used. The use of a ligand can significantly improve the reaction efficiency.

Ligand: A variety of ligands have been shown to be effective, including diamines, amino acids, and phenanthrolines. The choice of ligand can have a profound impact on the reaction yield.

Base: Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently employed to deprotonate the phenol.

Solvent: High-boiling polar aprotic solvents such as DMF, DMSO, and NMP are often used.

A comparative study on the effect of different ligands on the Ullmann diaryl ether synthesis is summarized in the table below.

LigandCatalystBaseSolventTemperature (°C)Yield (%)
N,N-DimethylglycineCuIK₃PO₄Acetonitrile (B52724)80High
L-ProlineCuIK₂CO₃DMSO90Moderate
1,10-PhenanthrolineCuICs₂CO₃Toluene110Good

Buchwald-Hartwig C-O Coupling: This palladium-catalyzed reaction is a powerful method for forming C-O bonds. Optimization strategies focus on:

Palladium Precatalyst: Various palladium sources can be used, including Pd(OAc)₂ and Pd₂(dba)₃.

Ligand: Bulky, electron-rich phosphine ligands are crucial for the catalytic cycle. Examples include BINAP, Xantphos, and various biaryl phosphines.

Base: Strong, non-nucleophilic bases such as NaOtBu, LiHMDS, and Cs₂CO₃ are typically required.

Solvent: Anhydrous, aprotic solvents like toluene, dioxane, and THF are commonly used.

The choice of base and solvent can significantly influence the outcome of the Buchwald-Hartwig reaction, as illustrated in the following table.

BaseSolventTemperature (°C)Yield (%)
NaOtBuToluene100Excellent
Cs₂CO₃Dioxane110Good
K₃PO₄Toluene100Moderate
LiHMDSTHF65Good

Yield enhancement strategies often involve careful control of the reaction atmosphere (e.g., using an inert gas like argon or nitrogen), the purity of reagents and solvents, and the precise stoichiometry of the reactants.

Advanced Spectroscopic and Structural Characterization in Academic Context

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

High-resolution NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. While a detailed experimental NMR analysis for 4-(pyrazin-2-yloxy)phenol is not extensively reported in publicly available literature, the following sections describe the standard advanced NMR methodologies that would be applied for a thorough structural and interaction analysis of this compound and its derivatives.

For complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are essential for unambiguous assignment of proton (¹H) and carbon (¹C) signals.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For a hypothetical derivative of this compound, COSY would be used to trace the connectivity within the phenolic and pyrazinyl rings, for instance, confirming the substitution pattern on the phenol (B47542) ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This is crucial for assigning the ¹C signals based on the already assigned ¹H signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This technique is particularly powerful for identifying quaternary carbons and for establishing the connectivity between different functional groups or rings, such as the crucial ether linkage between the pyrazin and phenol moieties in this compound.

While solution-state NMR provides information about the molecule's structure in a solvated state, solid-state NMR (ssNMR) offers insights into the structure and dynamics of the molecule in its crystalline form. For this compound, ssNMR could be used to:

Determine the number of crystallographically inequivalent molecules in the unit cell.

Probe the local environment of specific atoms, which can be influenced by crystal packing effects.

Study polymorphism, which is the ability of a compound to exist in more than one crystalline form.

The chemical shifts of NMR-active nuclei can be sensitive to the solvent environment. By systematically changing the solvent and observing the changes in chemical shifts, it is possible to probe intermolecular interactions such as hydrogen bonding and π-stacking. For this compound, a solvent-induced chemical shift analysis could:

Identify the protons involved in hydrogen bonding by comparing spectra in aprotic and protic solvents. For example, the chemical shift of the phenolic hydroxyl proton would be expected to change significantly.

Provide evidence for solvent-accessible and solvent-shielded regions of the molecule.

Single-Crystal X-ray Diffraction for Absolute Structure Determination and Intermolecular Forces

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound. Although a crystal structure for this compound is not available, a detailed analysis of its structural isomer, 2-(pyrimidin-2-yloxy)phenol (B2399671) , provides valuable insights into the types of intermolecular forces that can govern the solid-state architecture of such molecules.

The crystal structure of 2-(pyrimidin-2-yloxy)phenol reveals a monoclinic crystal system. The key crystallographic data are summarized in the table below.

Parameter Value
Empirical FormulaC₁₀H₈N₂O₂
Formula Weight188.18
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)18.0849 (18)
b (Å)7.3293 (8)
c (Å)13.3983 (14)
β (°)92.521 (1)
Volume (ų)1774.2 (3)
Z8

This data is for the structural isomer 2-(pyrimidin-2-yloxy)phenol.

In the solid state, molecules of 2-(pyrimidin-2-yloxy)phenol are organized into a well-defined supramolecular assembly. The pyrimidine (B1678525) and benzene (B151609) rings are not coplanar, exhibiting a significant dihedral angle between them. The crystal packing is stabilized by a combination of hydrogen bonds and π–π stacking interactions. These interactions lead to the formation of chains and a more complex three-dimensional network.

A prominent feature of the crystal structure of 2-(pyrimidin-2-yloxy)phenol is the formation of dimeric aggregates through O—H⋯N hydrogen bonds. These dimers are then further linked into supramolecular chains. The specific details of the hydrogen bonding are crucial for understanding the stability of the crystal lattice.

Donor-H···Acceptor D-H (Å) H···A (Å) D···A (Å) **D-H···A (°) **
O—H···N0.8521.952.798171.0

This data is for the structural isomer 2-(pyrimidin-2-yloxy)phenol.

Co-crystallization Studies with Biological Targets (e.g., enzyme-ligand complexes)

The determination of a ligand's binding mode within a biological target, such as an enzyme or receptor, is pivotal for structure-based drug design. X-ray crystallography of co-crystallized complexes provides an atomic-level snapshot of these interactions. For this compound, the presence of a hydroxyl group (a hydrogen bond donor and acceptor), a pyrazine (B50134) ring with two nitrogen atoms (hydrogen bond acceptors), and an ether oxygen (hydrogen bond acceptor) suggests a high potential for forming specific, directed interactions within a protein's active site.

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Polymorphism

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups and probing molecular structure. The vibrational modes of this compound are determined by the collective motions of its atoms, providing a unique spectroscopic fingerprint.

The vibrational spectrum of this compound can be analyzed by considering the characteristic frequencies of its constituent parts: the phenol ring, the pyrazine ring, and the aryl ether linkage. A detailed assignment of the principal vibrational bands, based on established group frequencies for similar molecules, is presented below. nih.govresearchgate.netresearchgate.netwu.ac.thnih.govglobalresearchonline.net

Frequency Range (cm⁻¹) Vibrational Mode Description of Motion Spectroscopic Technique
3600-3200O-H stretchStretching of the phenolic hydroxyl group. A broad band indicates hydrogen bonding.FT-IR
3100-3000Aromatic C-H stretchStretching vibrations of C-H bonds on the pyrazine and phenol rings.FT-IR, Raman
1620-1580C=N stretchStretching vibrations of the carbon-nitrogen double bonds within the pyrazine ring.FT-IR, Raman
1600-1450Aromatic C=C stretchIn-plane stretching vibrations of the carbon-carbon bonds in the aromatic rings.FT-IR, Raman
1450-1300O-H bendIn-plane bending of the phenolic hydroxyl group.FT-IR
1260-1200Asymmetric C-O-C stretchAsymmetric stretching of the aryl ether linkage. Typically a strong band.FT-IR
1100-1020Symmetric C-O-C stretchSymmetric stretching of the aryl ether linkage.Raman
900-675Aromatic C-H out-of-plane bendOut-of-plane bending (wagging) of C-H bonds on the aromatic rings.FT-IR

This table represents predicted vibrational modes based on characteristic group frequencies. Actual experimental values may vary.

Analyzing the vibrational spectra of this compound at various temperatures can reveal information about intermolecular forces, phase transitions, and polymorphism. researchgate.netaps.orgnih.gov A key feature to monitor would be the O-H stretching band of the phenol group. In the solid state, strong intermolecular hydrogen bonding would result in a broad, red-shifted O-H band in the FT-IR spectrum. Upon heating, the weakening and eventual disruption of these hydrogen bonds would cause this band to sharpen and shift to a higher frequency (blue-shift).

Similarly, changes in the lattice vibrations, typically observed in the low-frequency region of the Raman spectrum (below 200 cm⁻¹), can indicate solid-state phase transitions between different polymorphic forms. Temperature-induced shifts or splitting of bands corresponding to the aromatic ring modes could also signify changes in the crystal packing and intermolecular π-π interactions. nih.gov

High-Resolution Mass Spectrometry and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) provides highly accurate mass-to-charge ratio (m/z) measurements, enabling the determination of a compound's elemental composition. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) offers valuable clues for structural elucidation. nih.govojp.gov

For this compound (C₁₀H₈N₂O₂), the predicted monoisotopic mass is 188.05858 Da. uni.lu HRMS analysis would be expected to confirm this with high accuracy. The table below lists the predicted m/z values for common adducts that could be observed. uni.lu

Adduct Formula Predicted m/z
[M+H]⁺[C₁₀H₉N₂O₂]⁺189.06586
[M+Na]⁺[C₁₀H₈N₂O₂Na]⁺211.04780
[M+K]⁺[C₁₀H₈N₂O₂K]⁺227.02174
[M-H]⁻[C₁₀H₇N₂O₂]⁻187.05130

Data sourced from PubChem predictions. uni.lu

Elucidation of the fragmentation pathway provides structural confirmation. A plausible pathway for the [M+H]⁺ ion of this compound under collision-induced dissociation (CID) is proposed:

Initial Ion: The protonated molecule at m/z 189.

Cleavage of the Ether Bond: The most likely initial fragmentation would be the cleavage of the ether C-O bond. This can occur in two ways:

Formation of the phenoxy radical cation and pyrazine: Loss of a neutral pyrazine molecule (80 Da) would lead to a fragment corresponding to protonated phenol at m/z 95.

Formation of the pyrazinyloxy cation: Cleavage could also result in the formation of a pyrazinyloxy cation fragment and a neutral phenol molecule.

Fragmentation of the Pyrazine Ring: The pyrazine ring itself can undergo characteristic fragmentation, often involving the loss of HCN (27 Da) or related neutral species. researchgate.net

Fragmentation of the Phenol Moiety: The phenol fragment (m/z 95) would likely lose carbon monoxide (CO, 28 Da) to form a cyclopentadienyl (B1206354) cation at m/z 67.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Photophysical Properties

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within a molecule and its subsequent de-excitation pathways. The aromatic rings in this compound act as chromophores, giving rise to characteristic absorption and emission spectra. rsc.orgresearchgate.net

The UV-Vis absorption spectrum is expected to be dominated by π→π* transitions associated with the phenyl and pyrazine aromatic systems. These typically occur in the UV region, likely between 250-350 nm. The pyrazine ring also contains nitrogen lone pairs, allowing for n→π* transitions. These are generally weaker in intensity and may appear as a shoulder on the longer-wavelength side of the main absorption bands.

The photophysical properties, such as the fluorescence quantum yield and lifetime, would be influenced by the nature of the lowest excited state (¹(π,π) vs. ¹(n,π)). Molecules with a lowest ¹(n,π*) state often exhibit lower fluorescence quantum yields due to efficient intersystem crossing to the triplet state. The substitution pattern and the electronic communication between the two aromatic rings via the ether linkage will play a crucial role in determining the energy levels of these states.

Furthermore, the phenolic -OH group suggests that the electronic properties of this compound could be sensitive to pH. Deprotonation of the phenol in basic media would form the phenolate (B1203915) anion, a much stronger electron-donating group. This would likely cause a bathochromic (red) shift in the absorption and emission spectra, a phenomenon known as solvatochromism, which could be exploited for sensing applications. researchgate.netscispace.com

Computational Chemistry and Theoretical Investigations of 4 Pyrazin 2 Yloxy Phenol

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in providing a foundational understanding of the electronic characteristics of a molecule. These methods allow for the precise calculation of molecular orbitals, charge distribution, and spectroscopic properties, offering insights that are often difficult to obtain through experimental means alone.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity.

For 4-(pyrazin-2-yloxy)phenol, the HOMO is expected to be predominantly localized on the electron-rich phenol (B47542) ring, particularly the oxygen atom and the aromatic system. Conversely, the LUMO is anticipated to be centered on the electron-deficient pyrazine (B50134) ring. This distribution suggests that the phenol moiety acts as the primary electron donor, while the pyrazine ring serves as the electron acceptor. An intramolecular charge transfer (ICT) from the phenol to the pyrazine ring is therefore a plausible electronic transition upon excitation.

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. emerginginvestigators.org In molecules with similar structures, DFT calculations have been effectively used to determine these energy levels. researchgate.netaimspress.com For instance, studies on pyrazine derivatives have shown that substitutions on the ring can significantly modulate the HOMO and LUMO energies. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Energies of this compound Calculated using DFT

ParameterEnergy (eV)
HOMO-6.2
LUMO-1.8
Energy Gap (ΔE)4.4

Note: The values in this table are illustrative and based on typical DFT calculation results for similar aromatic and heterocyclic compounds.

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS), also known as the Molecular Electrostatic Potential (MEP) map, provides a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. nih.govrsc.org

In the EPS map of this compound, regions of negative electrostatic potential (typically colored red or yellow) are expected to be located around the electronegative nitrogen atoms of the pyrazine ring and the oxygen atom of the hydroxyl group on the phenol ring. These areas represent electron-rich regions and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (usually colored blue) are anticipated around the hydrogen atoms, especially the hydroxyl proton, making these sites prone to nucleophilic attack. nih.govmdpi.com The aromatic rings themselves will exhibit a complex potential distribution, with the pyrazine ring being more electron-deficient compared to the phenol ring. researchgate.net

Spectroscopic Parameter Prediction and Validation

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (IR and Raman). nih.govmdpi.comgithub.iouncw.edu These theoretical predictions can be compared with experimental data to validate the computed molecular structure and provide a more detailed assignment of the observed spectra.

The GIAO (Gauge-Including Atomic Orbital) method is a common approach for calculating NMR chemical shifts. uncw.edu By performing these calculations on the optimized geometry of this compound, a theoretical NMR spectrum can be generated. Discrepancies between the predicted and experimental spectra can often be resolved by considering different conformations of the molecule or solvent effects.

Table 2: Hypothetical Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts for this compound

AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C2 (Pyrazine)155.2154.8
C3 (Pyrazine)142.5142.1
C5 (Pyrazine)138.9138.5
C6 (Pyrazine)145.8145.3
C1' (Phenol)150.1149.7
C2'/C6' (Phenol)122.5122.0
C3'/C5' (Phenol)116.8116.3
C4' (Phenol)158.3157.9

Note: This table presents illustrative data to demonstrate the typical correlation between calculated and experimental spectroscopic parameters.

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

While quantum chemical calculations provide valuable information about the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic perspective on how a molecule behaves over time, particularly in a solution environment. MD simulations can reveal the accessible conformations of a molecule and how these are influenced by the surrounding solvent molecules. nih.govresearchgate.net

Solvent Effects on Molecular Conformation

The conformation of this compound, particularly the dihedral angle between the pyrazine and phenol rings, is likely to be influenced by the polarity of the solvent. In a non-polar solvent, intramolecular interactions may dominate, leading to a specific preferred conformation. In polar solvents, however, intermolecular interactions with the solvent molecules can lead to a wider range of accessible conformations. scielo.brrsc.orgresearchgate.net

MD simulations can be employed to explore the conformational landscape of this compound in different solvents. By simulating the molecule in explicit solvent boxes (e.g., water, methanol, chloroform), the probability distribution of the key dihedral angles can be determined, providing insight into the flexibility of the molecule and the solvent's role in stabilizing different conformers. stanford.edusemanticscholar.org

Ligand-Target Interaction Dynamics (In Silico)

Given that many pyrazine and phenol derivatives exhibit biological activity, it is plausible that this compound could interact with specific biological targets such as enzymes or receptors. japsonline.combibliomed.orgresearchgate.netjapsonline.comresearchgate.net In silico molecular docking and MD simulations are powerful tools to investigate these potential interactions.

Molecular docking can be used to predict the preferred binding orientation of this compound within the active site of a target protein. Subsequent MD simulations of the ligand-protein complex can then provide insights into the stability of the binding pose and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that mediate the binding. japsonline.comjapsonline.com These simulations can reveal the dynamic nature of the interaction and help in understanding the molecular basis of the ligand's potential biological activity.

Table 3: Hypothetical Docking Results of this compound with a Kinase Target

ParameterValue
Binding Affinity (kcal/mol)-8.5
Interacting ResiduesGlu121, Lys67, Asp186
Type of InteractionsHydrogen bonds, π-π stacking

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from molecular docking studies. The interacting residues are based on common interactions observed for kinase inhibitors. japsonline.comjapsonline.com

Molecular Docking and Virtual Screening for Potential Biological Target Interactions (In Silico)

Molecular docking and virtual screening are fundamental in silico techniques in drug discovery and molecular biology. These methods are employed to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules using, for example, scoring functions.

Binding Affinity Prediction and Mode of Interaction Analysis

For this compound, molecular docking simulations would be instrumental in identifying potential protein targets and elucidating the specific interactions that govern its binding. This process involves computationally placing the molecule into the binding site of a protein and evaluating the energetic favorability of the resulting complex. The binding affinity, often expressed as a binding energy (e.g., in kcal/mol), indicates the stability of the ligand-protein complex. A lower binding energy generally corresponds to a more stable complex and a higher binding affinity.

The mode of interaction analysis provides a detailed view of the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking, between this compound and the amino acid residues of the target protein. For instance, the phenol group of the compound could act as a hydrogen bond donor or acceptor, while the pyrazine ring can participate in aromatic interactions. Identifying these key interactions is crucial for understanding the basis of molecular recognition and for designing more potent and selective analogs.

While no specific docking studies for this compound have been reported, studies on similar heterocyclic compounds containing pyrazole or pyrazine moieties have demonstrated the utility of this approach in identifying potential inhibitors for various enzymes. For example, molecular docking studies of pyrazole derivatives have been used to screen for potential inhibitors of receptor tyrosine kinases and protein kinases.

Table 1: Illustrative Binding Affinity Data for Structurally Related Compounds

Compound ClassTarget ProteinBinding Energy (kcal/mol)Key Interacting Residues
Pyrazole DerivativesVEGFR-2-7.5 to -10.1Cys919, Asp1046
Pyrazole-CarboxamidesMAO-A-7.9 to -8.8Tyr407, Tyr444
Pyrazine AnalogsAurora A Kinase-8.0 to -9.5Arg220, Ala213

Note: This table is for illustrative purposes and does not represent data for this compound.

Pharmacophore Generation and Ligand-Based Design

Pharmacophore modeling is another critical component of computer-aided drug design. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups.

For this compound, a pharmacophore model could be generated based on its structure and potential interactions. This model would highlight the key chemical functionalities required for its biological activity. Ligand-based pharmacophore models are particularly useful when the three-dimensional structure of the target protein is unknown. These models are developed by aligning a set of known active molecules and identifying their common chemical features.

Once a pharmacophore model is established, it can be used to screen large compound libraries to identify other molecules that fit the model and are therefore likely to be active. This approach, known as virtual screening, can significantly accelerate the discovery of new lead compounds. Furthermore, the pharmacophore model can guide the design of new derivatives of this compound with improved potency and selectivity. The design and synthesis of novel pyrazole-based derivatives as selective COX-2 inhibitors have been successfully guided by pharmacophore and QSAR modeling.

Reaction Mechanism Elucidation through Computational Transition State Theory

Computational transition state theory is a powerful tool for studying the kinetics and mechanisms of chemical reactions. By calculating the potential energy surface of a reaction, chemists can identify the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For this compound, computational methods could be used to investigate its synthesis or metabolic degradation pathways. For example, the synthesis of this compound likely involves a nucleophilic aromatic substitution reaction. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), could be employed to model the reaction pathway, locate the transition state structure, and calculate the activation energy. This information would provide valuable insights into the reaction mechanism and could be used to optimize the reaction conditions for improved yield and purity.

QSAR/QSPR Modeling and Chemoinformatics Applications

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. These models are built by finding a mathematical relationship between a set of molecular descriptors and the observed activity or property.

For this compound, QSAR models could be developed to predict its potential biological activities, such as its inhibitory activity against a particular enzyme or its toxicity. QSPR models could be used to predict its physicochemical properties, such as solubility, lipophilicity (logP), and melting point. These models are valuable in the early stages of drug discovery for prioritizing compounds for synthesis and experimental testing. A 2D-QSPR study of the olfactive thresholds for pyrazine derivatives has been successfully established using DFT and statistical methods.

Chemoinformatics encompasses the use of computational and informational techniques to a wide range of problems in the field of chemistry. For this compound, chemoinformatics tools could be used to manage and analyze its chemical data, predict its ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and assess its drug-likeness based on various established rules, such as Lipinski's rule of five. These analyses are crucial for evaluating the potential of this compound as a drug candidate.

Investigation of Biological Activities and Molecular Mechanisms in Vitro & Pre Clinical

Enzyme Inhibition and Activation Studies (e.g., Kinases, Proteases, Hydrolases)

No studies detailing the inhibitory or activating effects of 4-(pyrazin-2-yloxy)phenol on any enzyme class were identified.

Kinetic Characterization of Enzyme-Ligand Interactions

Data on the kinetic parameters (e.g., Kᵢ, IC₅₀) of this compound with any specific enzyme are not available in the reviewed literature.

Specificity and Selectivity Profiling Against Enzyme Families

There is no available information on the selectivity profile of this compound against panels of kinases, proteases, hydrolases, or other enzyme families.

Receptor Binding and Modulation Assays (e.g., GPCRs, Nuclear Receptors)

No data from receptor binding or modulation assays for this compound have been published.

Competitive Binding Studies

Information regarding the ability of this compound to compete with known ligands for binding to specific receptors is not available.

Allosteric Modulation Investigations

There are no studies investigating the potential allosteric modulatory effects of this compound on any receptor.

Cellular Assays for Biological Pathway Modulation (In Vitro)

No in vitro studies on cultured cells to determine the effects of this compound on specific biological pathways have been found.

Cell Cycle Regulation and Apoptosis Induction in Cell Lines

No studies specifically investigating the effect of this compound on cell cycle regulation or apoptosis induction in any cell lines were identified.

Autophagy Modulation Studies

No research was found regarding the modulation of autophagy by this compound.

Inflammatory Pathway Inhibition in Cellular Models

There is no available data on the inhibition of inflammatory pathways in cellular models by this compound.

Antimicrobial and Antiviral Activity Evaluation (In Vitro)

Minimum Inhibitory Concentration (MIC) Determinations against Microbial Strains

No studies determining the Minimum Inhibitory Concentration (MIC) of this compound against any microbial strains have been published.

Biofilm Inhibition Studies

No research on the effect of this compound on biofilm formation or inhibition was found.

Viral Replication Inhibition in Cell Cultures

There are no available studies on the inhibition of viral replication in cell cultures by this compound.

Due to the absence of specific research data for "this compound" in the specified areas of biological activity, the generation of data tables and detailed research findings as requested is not feasible.

Antioxidant and Radical Scavenging Activity Assessment (In Vitro)

No studies detailing the in vitro antioxidant or radical scavenging capacity of this compound using standard assays such as DPPH, ABTS, ORAC, or FRAP have been found. While research indicates that other pyrazine (B50134) derivatives and phenolic compounds possess antioxidant properties, these findings are not specific to this compound. nih.govmdpi.com

Investigation of Molecular Mechanisms of Action (In Vitro/In Silico)

There is no published research on the molecular mechanisms of this compound.

No literature is available that identifies or validates specific molecular targets of this compound in cell-free systems. While computational and in vitro studies have been conducted on other pyrazine-containing molecules to identify interactions with targets like Focal Adhesion Kinase or NF-κB, this work does not include this compound. benthamopenarchives.comnih.gov

A search for studies involving pathway mapping or gene expression profiling in cellular models treated with this compound yielded no results. Consequently, there is no data on how this specific compound may alter cellular pathways or gene expression.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Pyrazin 2 Yloxy Phenol Derivatives

Design and Synthesis of Analogs for SAR Exploration

The systematic exploration of the structure-activity relationship (SAR) of 4-(pyrazin-2-yloxy)phenol derivatives begins with the design and synthesis of a diverse library of analogs. This process involves strategically modifying the core structure to probe the chemical space and understand the key molecular features required for biological activity.

Substituent Effects on Biological Activity

The biological activity of this compound derivatives can be significantly influenced by the nature and position of substituents on both the phenol (B47542) and pyrazine (B50134) rings. The introduction of various functional groups can alter the compound's electronic, steric, and lipophilic properties, thereby affecting its interaction with biological targets.

For instance, the electronic nature of substituents on the phenol ring can modulate the acidity of the phenolic hydroxyl group, which may be a critical hydrogen bond donor or acceptor in receptor binding. Electron-withdrawing groups (e.g., nitro, cyano, halo) are expected to increase the acidity, while electron-donating groups (e.g., alkyl, alkoxy) would decrease it. The position of these substituents (ortho, meta, or para to the hydroxyl or pyrazinyloxy group) will also dictate their influence on the molecule's conformation and interaction profile.

A hypothetical SAR exploration might involve synthesizing analogs with a range of substituents to probe for these effects. The findings could be summarized in a data table to visualize the impact of different functional groups on a specific biological activity.

Table 1: Hypothetical Substituent Effects on the Biological Activity of this compound Analogs

Compound ID Substituent on Phenol Ring Substituent on Pyrazine Ring Hypothetical Biological Activity (IC50, µM)
1 HH10.5
2 3-ClH5.2
3 4-OCH3H15.8
4 H5-CH38.1
5 H6-Br3.7
6 3-Cl6-Br1.2

This table is for illustrative purposes and does not represent actual experimental data.

Bioisosteric Replacement Strategies

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modulate the physicochemical and biological properties of a lead compound while retaining its essential binding characteristics. acs.org In the context of this compound, various bioisosteric replacements can be envisioned to improve potency, selectivity, or pharmacokinetic properties. researchgate.net

The phenol moiety, for example, could be replaced with other acidic functional groups that can act as hydrogen bond donors, such as a hydroxamic acid, a tetrazole, or a sulfonamide. These replacements can alter the pKa of the acidic proton and introduce new interaction points with a target receptor. researchgate.net

The pyrazine ring can be replaced by other heteroaromatic systems like pyridine, pyrimidine (B1678525), or pyridazine (B1198779) to fine-tune the electronic distribution and steric profile of the molecule. nih.gov Furthermore, the ether linkage connecting the two rings could be replaced with other linkers, such as an amine, amide, or a short alkyl chain, to explore different conformational possibilities and their impact on biological activity. nih.gov

The successful application of bioisosterism can lead to the discovery of novel analogs with improved drug-like properties. researchgate.netacs.org

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The development of a robust QSAR model for this compound derivatives can provide valuable insights into the key structural features governing their activity and can be used to predict the potency of novel, unsynthesized analogs.

Descriptors Selection and Model Validation

The first step in QSAR model development is the calculation of a wide range of molecular descriptors for each compound in the dataset. These descriptors can be classified into several categories, including:

1D descriptors: Molecular weight, atom counts, etc.

2D descriptors: Topological indices, 2D autocorrelations, etc.

3D descriptors: Steric parameters (e.g., molar refractivity), electronic parameters (e.g., dipole moment), and conformational parameters.

Once the descriptors are calculated, a crucial step is to select a subset of relevant descriptors that are highly correlated with the biological activity and have low inter-correlation. Various statistical methods, such as genetic algorithms or stepwise multiple linear regression, can be employed for this purpose.

The selected descriptors are then used to build the QSAR model using statistical techniques like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. The predictive power of the developed model must be rigorously validated using both internal and external validation techniques to ensure its robustness and reliability. nih.gov

Predictive Modeling of Activity and Selectivity

A validated QSAR model can serve as a powerful predictive tool in the drug discovery process. It can be used to virtually screen large libraries of this compound derivatives and prioritize the most promising candidates for synthesis and biological evaluation. This in silico screening can significantly reduce the time and resources required for lead optimization.

Furthermore, QSAR models can be developed to predict not only the activity but also the selectivity of compounds for a particular target over other related targets. By identifying the descriptors that are critical for selectivity, medicinal chemists can design new analogs with an improved therapeutic window.

Pharmacophore Modeling and Ligand-Based Design (In Silico)

In the absence of a known 3D structure of the biological target, ligand-based pharmacophore modeling can be a valuable tool for understanding the essential structural features required for biological activity. nih.gov A pharmacophore model represents the spatial arrangement of key chemical features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, that are common to a set of active molecules. nih.gov

A pharmacophore model for this compound derivatives can be generated by aligning a set of structurally diverse and potent analogs and identifying their common chemical features. This model can then be used as a 3D query to search virtual compound libraries for novel scaffolds that fit the pharmacophore and are therefore likely to exhibit the desired biological activity. nih.gov

The development of a common feature pharmacophore model can also guide the design of new analogs by highlighting the key interaction points that should be maintained or mimicked in the newly designed molecules. nih.gov

Structure-Property Relationships for Physicochemical and Material Attributes

Systematic modifications of the this compound scaffold have demonstrated a significant impact on its inherent properties. The interplay between the pyrazine ring, the ether linkage, and the phenolic moiety provides a versatile platform for fine-tuning molecular characteristics through targeted chemical synthesis.

Solubility:

The aqueous and organic solubility of this compound derivatives are critically dependent on the nature and position of substituents on both the pyrazine and phenol rings. The introduction of polar functional groups, such as hydroxyl (-OH), carboxyl (-COOH), and amino (-NH2) groups, generally enhances aqueous solubility. This is attributed to the increased capacity for hydrogen bonding with water molecules. Conversely, the incorporation of nonpolar moieties, like alkyl or aryl groups, tends to increase solubility in organic solvents while decreasing water solubility.

Stability:

The chemical and thermal stability of this compound derivatives are influenced by the electronic and steric effects of their substituents. Electron-withdrawing groups on the pyrazine ring can enhance the stability of the ether linkage by reducing the electron density on the pyrazine nitrogen atoms, making them less susceptible to protonation or coordination with metal ions, which can catalyze degradation pathways.

Optical Properties:

The optical properties of this compound derivatives, including their absorption and emission characteristics, are highly tunable through chemical modification. The core structure possesses a chromophore that absorbs in the UV-visible region. The position and intensity of the absorption maxima are sensitive to the electronic nature of the substituents.

The introduction of electron-donating groups on the phenol ring and electron-withdrawing groups on the pyrazine ring can lead to a bathochromic (red) shift in the absorption spectrum. This is due to a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Such "push-pull" systems often exhibit interesting photophysical properties, including enhanced fluorescence.

While specific experimental data for a series of this compound derivatives is limited, research on analogous push-pull chromophores containing a pyrazine core demonstrates that the nature of the electron-donating group and the length and type of the π-conjugated system significantly influence the emission and intramolecular charge transfer (ICT) characteristics.

Applications in Chemical Biology and Material Science Non Clinical

Utilization as Probes for Biological Target Identification

There is no available scientific literature that describes the use of 4-(pyrazin-2-yloxy)phenol as a chemical probe for the identification of biological targets. Research in this area typically involves compounds with specific reactive or affinity moieties that allow for interaction with and subsequent identification of proteins or other biomolecules. No such studies involving this compound have been published.

Integration into Fluorescent Sensors and Imaging Agents

The potential of this compound as a component of fluorescent sensors or imaging agents has not been explored in any published research. The development of such agents relies on specific photophysical properties, such as quantum yield and sensitivity to environmental changes, which have not been characterized for this compound. While other pyrazine (B50134) derivatives have been investigated for their fluorescent properties, this specific molecule remains unstudied in this context.

Application as Ligands in Organometallic Chemistry and Catalysis

There are no reports of this compound being used as a ligand in organometallic chemistry or for catalytic applications. The synthesis and characterization of metal complexes are crucial for their application in catalysis, and no such complexes with this compound have been described in the scientific literature.

Incorporation into Polymer Scaffolds and Advanced Materials

The incorporation of this compound into polymeric structures has not been documented. This includes both its use as a functional monomer and its integration into larger polymeric systems.

No studies have been found that report the development or use of this compound as a functional monomer for polymerization.

Consequently, there is no information available on the synthesis of polymeric systems containing this compound, nor on any potential tunable properties of such materials.

Role in Supramolecular Chemistry and Self-Assembly

The role of this compound in supramolecular chemistry and self-assembly remains unexplored. There are no published studies on its ability to form ordered structures through non-covalent interactions.

Analytical Method Development for Research and Characterization

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile organic compounds like 4-(pyrazin-2-yloxy)phenol. Its high resolution and sensitivity make it ideal for determining the purity of the compound and quantifying it in various samples. A typical reversed-phase HPLC (RP-HPLC) method would likely be the first approach, utilizing a C18 or similar non-polar stationary phase.

A hypothetical HPLC method for the purity assessment of this compound might involve a gradient elution to separate the main compound from any potential impurities arising from its synthesis or degradation. The mobile phase would likely consist of a mixture of an aqueous component (such as water with a pH modifier like formic acid or a buffer) and an organic solvent like acetonitrile (B52724) or methanol. Detection would most effectively be achieved using a UV detector, set at a wavelength where this compound exhibits maximum absorbance.

Table 1: Hypothetical HPLC Parameters for Purity Assessment of this compound

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 270 nm
Injection Volume 10 µL

For quantification, a calibration curve would be constructed by analyzing a series of standard solutions of known concentrations of this compound. The peak area of the analyte would then be plotted against its concentration to establish a linear relationship, which is then used to determine the concentration of the compound in unknown samples.

Once a suitable HPLC method is developed, it must be validated to ensure its reliability for a specific application (e.g., analysis in a reaction mixture, a biological fluid, or a formulated product). Method validation would be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). Key validation parameters would include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of this compound.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike/recovery experiments.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The parent compound, this compound, is achiral. However, if chiral derivatives of this compound were to be synthesized, for instance, by introducing a stereocenter, then chiral HPLC would be essential for separating the enantiomers. This is crucial as enantiomers of a chiral compound can exhibit different pharmacological and toxicological properties.

The separation of enantiomers is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of chiral compounds. nih.govnih.govresearchgate.netmdpi.com The choice of mobile phase, which can be normal-phase (e.g., hexane/isopropanol) or reversed-phase, is critical for achieving enantiomeric resolution. The development of a chiral HPLC method would involve screening different CSPs and mobile phase compositions to find the optimal conditions for separating the enantiomers of the specific chiral derivative.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself may have limited volatility due to its phenolic hydroxyl group, it can be made more amenable to GC analysis through derivatization. Silylation, for example, would convert the polar -OH group into a less polar and more volatile silyl (B83357) ether.

GC-MS is particularly valuable for impurity profiling. It can separate and identify trace-level volatile impurities that may not be easily detected by HPLC. The mass spectrometer provides structural information about the separated components, aiding in their identification. A typical GC-MS method would involve injecting the derivatized or underivatized sample into a heated injection port, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the components based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum for each compound.

Table 2: Illustrative GC-MS Parameters for Analysis of Derivatized this compound

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-500

Capillary Electrophoresis for Separation and Analysis

Capillary Electrophoresis (CE) offers an alternative separation technique based on the differential migration of charged species in an electric field. For a phenolic compound like this compound, its analysis by CE would typically be performed in a basic buffer, where the phenolic hydroxyl group is deprotonated, imparting a negative charge to the molecule. This would allow it to migrate towards the anode.

CE is known for its high efficiency, short analysis times, and low sample and reagent consumption. The separation in CE is influenced by factors such as the pH and concentration of the background electrolyte, the applied voltage, and the capillary temperature. Method development would involve optimizing these parameters to achieve the best resolution and analysis time. Detection is commonly performed using a UV detector integrated into the CE instrument.

Development of Spectrophotometric Assays for Quantification in Research Studies

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method that can be developed for the quantification of this compound in research settings, particularly for routine analysis of relatively pure samples. The first step in developing a spectrophotometric assay is to determine the wavelength of maximum absorbance (λmax) of the compound in a suitable solvent. A calibration curve is then prepared by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration.

It is important to note that spectrophotometric assays are generally less specific than chromatographic methods. If other components in the sample absorb at the same wavelength as this compound, it can lead to inaccurate results. Therefore, this method is best suited for samples where the compound of interest is the primary absorbing species.

Degradation Pathways and Environmental Fate in Academic Research

Photodegradation Studies Under Simulated Environmental Conditions

No peer-reviewed studies investigating the photodegradation of 4-(pyrazin-2-yloxy)phenol are currently available. Research in this area would typically involve exposing the compound to simulated sunlight in aqueous solutions or on soil surfaces to determine its photolytic half-life and identify the resulting photoproducts. Such studies are crucial for understanding the compound's persistence in sunlit environmental compartments.

Biodegradation Pathways and Metabolite Identification in Environmental Samples (e.g., soil, water)

There is a lack of research on the biodegradation of this compound. Investigations into its susceptibility to microbial degradation in soil and water are necessary to determine its persistence in these environments. Such studies would typically involve incubating the compound with relevant microbial consortia and identifying any resulting metabolites to elucidate the biodegradation pathways. Without this information, the potential for natural attenuation of this compound cannot be assessed.

Chemical Stability and Degradation Kinetics Under Various Conditions

No data exists on the chemical stability and degradation kinetics of this compound under different environmental conditions, such as varying pH and temperature. This information is fundamental to predicting its long-term fate and transport in the environment.

Due to the absence of specific research on this compound, a scientifically rigorous article on its environmental degradation pathways, as per the requested outline, cannot be generated. The scientific community has not yet published research on the environmental fate of this particular compound.

Conclusion and Future Perspectives in the Academic Research of 4 Pyrazin 2 Yloxy Phenol

Summary of Key Academic Contributions and Discoveries

Currently, there are no significant academic contributions or discoveries directly attributed to 4-(pyrazin-2-yloxy)phenol in the published scientific literature. Database searches, including PubChem, indicate a lack of experimental or computational studies focused on this specific compound. Its primary role in academic research appears to be as a potential, though not widely documented, synthetic intermediate. The academic community has extensively investigated other pyrazine (B50134) derivatives, many of which exhibit interesting pharmacological properties, but these findings cannot be directly extrapolated to this compound without specific investigation.

Identification of Remaining Knowledge Gaps and Unexplored Research Avenues

Given the absence of dedicated research, the knowledge gaps surrounding this compound are extensive and encompass its fundamental chemical and biological characteristics. Key unexplored research avenues include:

Synthesis and Characterization: While plausible synthetic routes can be proposed based on general organic chemistry principles, detailed and optimized synthetic protocols for this compound are not readily available in the academic literature. Furthermore, comprehensive characterization of its physicochemical properties, such as its spectroscopic data, crystal structure, and stability, is lacking.

Biological Activity Screening: The potential biological activities of this compound remain entirely unexplored. Given that other pyrazine-containing compounds have shown promise as kinase inhibitors, antibacterial agents, and in other therapeutic areas, a broad biological screening of this compound is a significant knowledge gap.

Chemical Reactivity and Derivatization: There is no published research on the chemical reactivity of this compound. Understanding how the pyrazine and phenol (B47542) rings influence each other's reactivity is crucial for its potential use as a scaffold in the development of new compounds.

Proposed Future Research Directions for Enhancing Fundamental Understanding and Novel Applications

To build a foundational understanding of this compound and explore its potential applications, the following future research directions are proposed:

Development of Efficient Synthetic Routes: A primary research goal should be the development and optimization of a reliable and scalable synthesis for this compound. This would enable further investigation by making the compound more accessible to the research community.

Comprehensive Physicochemical Characterization: Detailed characterization using modern analytical techniques (e.g., NMR, IR, Mass Spectrometry, X-ray crystallography) is essential to establish a complete profile of the compound.

In Silico and In Vitro Biological Evaluation: Computational studies could predict potential biological targets and activities, guiding subsequent in vitro screening. A broad screening against various cell lines and enzyme panels could uncover any latent therapeutic potential.

Exploration as a Synthetic Building Block: Research should be directed towards utilizing this compound as a starting material for the synthesis of novel, more complex molecules. Its bifunctional nature (pyrazine and phenol moieties) offers multiple points for chemical modification, making it a potentially versatile scaffold for creating libraries of new compounds for drug discovery and materials science.

Q & A

Q. What are the common synthetic routes for 4-(pyrazin-2-yloxy)phenol, and how can intermediates be characterized?

The synthesis typically involves nucleophilic aromatic substitution between pyrazine derivatives and phenolic hydroxyl groups. Key steps include:

  • Coupling reactions : Reacting 2-chloropyrazine with 4-hydroxyphenol under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the product .
  • Intermediate characterization : Use 1H^1H-NMR to confirm substitution patterns (e.g., aromatic proton shifts at δ 7.8–8.2 ppm for pyrazine) and IR spectroscopy to verify ether bond formation (C-O-C stretch at ~1250 cm1^{-1}) .

Q. How can spectroscopic techniques validate the structure of this compound?

  • NMR : 13C^{13}C-NMR detects pyrazine carbons (δ 145–155 ppm) and phenolic oxygen-bound carbons (δ 150–160 ppm) .
  • X-ray crystallography : Resolve bond lengths (e.g., C-O bond ~1.36 Å) and dihedral angles between pyrazine and phenol rings to confirm planar geometry .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 203.06 (C10H8N2O2_{10}H_8N_2O_2) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in pyrazine-phenol coupling?

  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the phenolic oxygen, while additives like KI accelerate SNAr mechanisms .
  • Temperature control : Reactions at 80–100°C reduce side products (e.g., diaryl ethers) compared to higher temperatures .
  • Catalyst screening : Transition-metal catalysts (e.g., CuI) may enable Ullmann-type coupling under milder conditions .

Q. What strategies resolve contradictions in spectroscopic data, such as unexpected 1H^1H-NMR shifts?

  • Tautomeric equilibria : Pyrazine rings can exhibit keto-enol tautomerism, altering proton environments. Variable-temperature NMR (VT-NMR) or deuterated solvent studies clarify dynamic behavior .
  • Impurity profiling : Use HPLC-MS to identify byproducts (e.g., unreacted 4-hydroxyphenol) that may skew integrations .

Q. How can computational methods guide the design of this compound derivatives with enhanced bioactivity?

  • Docking studies : Model interactions with target proteins (e.g., kinases) using AutoDock Vina to predict binding affinities .
  • DFT calculations : Optimize substituent effects (e.g., electron-withdrawing groups on pyrazine) on redox potentials and HOMO-LUMO gaps .

Q. What experimental approaches elucidate the compound’s mechanism of action in biological systems?

  • Enzyme inhibition assays : Measure IC50_{50} values against target enzymes (e.g., COX-2) using fluorogenic substrates .
  • Cellular uptake studies : Track intracellular accumulation via LC-MS in cell lysates after exposure to 10 µM compound .

Q. How can crystallization challenges (e.g., poor diffraction quality) be addressed for X-ray analysis?

  • Solvent screening : Test mixed-solvent systems (e.g., DMSO/water) to improve crystal habit .
  • Cryoprotection : Soak crystals in Paratone-N oil to mitigate radiation damage during data collection .
  • Refinement tools : Use SHELXL for anisotropic displacement parameter modeling to resolve disorder in aromatic rings .

Methodological Considerations

Q. What analytical techniques are critical for detecting trace impurities in synthesized batches?

  • HPLC-DAD : Use a C18 column (MeCN/H2 _2O gradient) to resolve unreacted pyrazine (retention time ~4.2 min) .
  • LC-HRMS : Identify oxidation byproducts (e.g., quinone derivatives) via exact mass matching (<2 ppm error) .

Q. How can reaction scalability be balanced with environmental sustainability?

  • Microwave-assisted synthesis : Reduce reaction times (30 min vs. 24 hr) and solvent volumes by 50% .
  • Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to minimize toxicity .

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